molecular formula C7H6N2OS B1294697 2-Amino-4-hydroxybenzothiazole CAS No. 7471-03-6

2-Amino-4-hydroxybenzothiazole

Cat. No. B1294697
Key on ui cas rn: 7471-03-6
M. Wt: 166.2 g/mol
InChI Key: PFQJPSASUCHKRO-UHFFFAOYSA-N
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Patent
US06965033B2

Procedure details

A solution of AICl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0-5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11]C)[C:5]=2[N:6]=1>CCS>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)OC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCS

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation and extraction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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